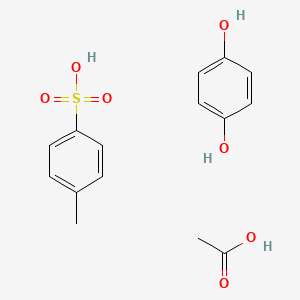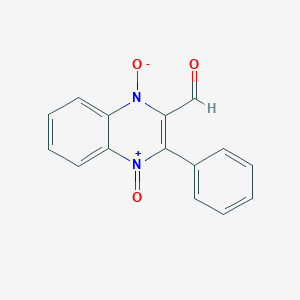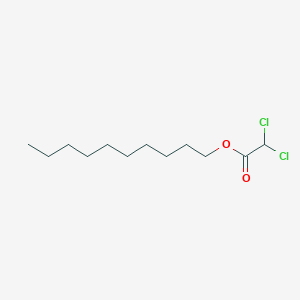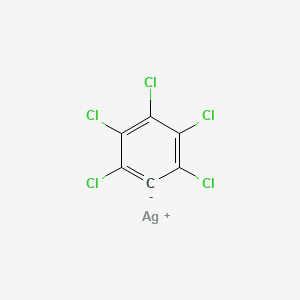![molecular formula C17H24S B14423760 {[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene CAS No. 84078-60-4](/img/structure/B14423760.png)
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene is an organic compound characterized by a complex structure that includes a benzene ring, a sulfanyl group, and a cyclohexyl moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene typically involves multiple steps. One common method starts with the preparation of the cyclohexyl moiety, which is then functionalized to introduce the sulfanyl group. The final step involves the attachment of the benzene ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Analyse Chemischer Reaktionen
Types of Reactions
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to alter the cyclohexyl moiety.
Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions on the benzene ring can introduce various functional groups.
Wissenschaftliche Forschungsanwendungen
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of {[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene involves its interaction with specific molecular targets. The sulfanyl group can form bonds with various biomolecules, potentially altering their function. The compound may also interact with cellular pathways, influencing biological processes such as signal transduction and enzyme activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[2-(2,2-Dimethylcyclohexyl)ethyl]sulfanyl}benzene
- {[2-(2,2-Dimethyl-6-methylcyclohexyl)ethyl]sulfanyl}benzene
Uniqueness
{[2-(2,2-Dimethyl-6-methylidenecyclohexyl)ethyl]sulfanyl}benzene is unique due to the presence of the methylidene group in the cyclohexyl moiety, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may contribute to its specific properties and applications.
Eigenschaften
CAS-Nummer |
84078-60-4 |
|---|---|
Molekularformel |
C17H24S |
Molekulargewicht |
260.4 g/mol |
IUPAC-Name |
2-(2,2-dimethyl-6-methylidenecyclohexyl)ethylsulfanylbenzene |
InChI |
InChI=1S/C17H24S/c1-14-8-7-12-17(2,3)16(14)11-13-18-15-9-5-4-6-10-15/h4-6,9-10,16H,1,7-8,11-13H2,2-3H3 |
InChI-Schlüssel |
WSZCDHAITVKYQE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCC(=C)C1CCSC2=CC=CC=C2)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


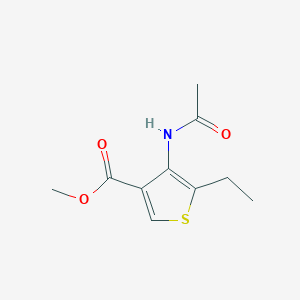
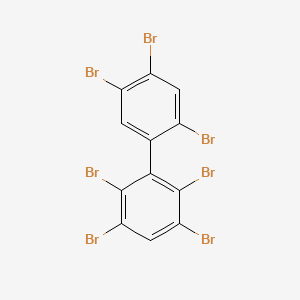



![Propan-2-yl 2-[(2-nitrophenyl)methylidene]-3-oxobutanoate](/img/structure/B14423712.png)
